5-Brompyrimidin-4-carbonitril

Übersicht

Beschreibung

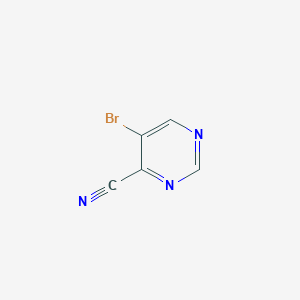

5-Bromopyrimidine-4-carbonitrile is a heterocyclic organic compound with the molecular formula C5H2BrN3 It is a derivative of pyrimidine, where a bromine atom is substituted at the 5th position and a cyano group at the 4th position

Wissenschaftliche Forschungsanwendungen

5-Bromopyrimidine-4-carbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in various organic reactions.

Biology: This compound is used in the study of nucleic acid analogs and as a probe in biochemical assays.

Industry: It is used in the production of agrochemicals, dyes, and advanced materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common synthetic route for 5-Bromopyrimidine-4-carbonitrile involves the bromination of commercially available 5-aminopyrimidine-4-carbonitrile. This reaction can be carried out using various brominating agents, with N-bromosuccinimide (NBS) being a common choice. The reaction typically occurs under mild conditions, often in the presence of a solvent like acetonitrile, and may require a catalyst to proceed efficiently.

Industrial Production Methods

Industrial production methods for 5-Bromopyrimidine-4-carbonitrile are generally scaled-up versions of laboratory synthesis. These methods focus on optimizing yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromopyrimidine-4-carbonitrile undergoes various types of chemical reactions, including:

Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction involves the formation of carbon-carbon bonds between the bromopyrimidine and boronic acids.

Sonogashira Coupling: This reaction involves the coupling of the bromopyrimidine with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Suzuki-Miyaura Coupling: Boronic acids or esters, palladium catalysts (e.g., Pd(PPh3)4), and bases like potassium carbonate are used. The reaction is often performed in a mixture of water and ethanol.

Sonogashira Coupling: Terminal alkynes, palladium catalysts (e.g., PdCl2(PPh3)2), and copper iodide are used. The reaction is usually carried out in an inert atmosphere using solvents like tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: The major products are substituted pyrimidines, where the bromine atom is replaced by the nucleophile.

Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in organic synthesis.

Sonogashira Coupling: The major products are alkynyl-substituted pyrimidines, which have applications in material science and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 5-Bromopyrimidine-4-carbonitrile depends on its specific application. In biochemical assays, it may act as an inhibitor or modulator of enzyme activity. The bromine and cyano groups can interact with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions . These interactions can influence the compound’s binding affinity and specificity towards its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Bromopyrimidine: Lacks the cyano group at the 4th position, making it less versatile in certain reactions.

5-Bromo-2-pyridinecarbonitrile: Contains a pyridine ring instead of a pyrimidine ring, leading to different chemical properties and reactivity.

4-Amino-5-bromopyrimidine: Contains an amino group at the 4th position instead of a cyano group, which affects its reactivity and applications.

Uniqueness

5-Bromopyrimidine-4-carbonitrile is unique due to the presence of both bromine and cyano groups, which provide a combination of reactivity and stability. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Biologische Aktivität

5-Bromopyrimidine-4-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

5-Bromopyrimidine-4-carbonitrile is characterized by a bromine atom at the 5-position of the pyrimidine ring and a cyano group at the 4-position. Its molecular formula is CHBrN. The presence of these functional groups contributes to its reactivity and biological profile, making it a valuable scaffold for drug development.

Synthesis

The synthesis of 5-bromopyrimidine-4-carbonitrile typically involves several steps, often starting from simpler pyrimidine derivatives. One common method includes:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles under suitable conditions.

- Cyclization Reactions : These reactions can yield various derivatives with enhanced biological properties.

This compound serves as a versatile building block for synthesizing pharmaceuticals, particularly those targeting bacterial infections and cancer therapies.

Antimicrobial Properties

Research indicates that 5-bromopyrimidine-4-carbonitrile exhibits significant antimicrobial activity. It has been shown to inhibit various bacterial strains, making it a candidate for developing new antibiotics. Its structural motifs are often associated with interactions that inhibit enzyme functions crucial for bacterial survival.

Anticancer Activity

Recent studies have explored the anticancer potential of 5-bromopyrimidine-4-carbonitrile. For instance, compounds derived from this scaffold demonstrated cytotoxic effects against human lung adenocarcinoma cells (A549). The structure-activity relationship (SAR) studies indicated that modifications on the pyrimidine ring could enhance anticancer efficacy while minimizing toxicity to non-cancerous cells .

Table 1: Summary of Biological Activities

| Activity Type | Target Cells/Organisms | Mechanism of Action |

|---|---|---|

| Antimicrobial | Various bacterial strains | Inhibition of enzyme functions |

| Anticancer | A549 human lung adenocarcinoma | Induction of cytotoxicity via apoptosis pathways |

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of 5-bromopyrimidine-4-carbonitrile against multidrug-resistant Escherichia coli and Klebsiella pneumoniae. The compound exhibited micromolar activity, demonstrating its potential as an antimicrobial agent in treating resistant infections .

- Anticancer Studies : In another study, derivatives of 5-bromopyrimidine-4-carbonitrile were tested for their cytotoxic effects on A549 cells. The results showed that certain derivatives significantly reduced cell viability compared to standard chemotherapeutics like cisplatin, indicating a promising avenue for further research in cancer treatment .

The biological activity of 5-bromopyrimidine-4-carbonitrile can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The cyano and amino groups facilitate binding to active sites on enzymes critical for cellular processes.

- Cell Cycle Disruption : In cancer cells, these compounds can induce apoptosis by disrupting normal cell cycle regulation.

Eigenschaften

IUPAC Name |

5-bromopyrimidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrN3/c6-4-2-8-3-9-5(4)1-7/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDDWOVFQZUEGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60551366 | |

| Record name | 5-Bromopyrimidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60551366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114969-66-3 | |

| Record name | 5-Bromopyrimidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60551366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.